molecular formula C9H13NO4 B1394248 Methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate CAS No. 1083282-29-4

Methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate

Cat. No. B1394248
M. Wt: 199.2 g/mol
InChI Key: MDMJPUZMQZBNIM-UHFFFAOYSA-N
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Description

“Methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate” is a complex organic compound. It contains a pyrrolidinone ring, which is a common structure in many pharmaceuticals and natural products . The compound also has ester and ketone functional groups, which could make it reactive and potentially useful in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a pyrrolidinone ring, a methyl group attached to the nitrogen in the ring, and a 3-oxopropanoate group attached to the 3-position of the ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the ester and ketone functional groups, which are common sites of nucleophilic attack. The pyrrolidinone ring could also participate in reactions, particularly at the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester and ketone groups could make it polar and potentially soluble in polar solvents . The pyrrolidinone ring could contribute to its stability .

Scientific Research Applications

Synthesis in Heterocyclic Chemistry

Methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate is utilized in the synthesis of various heterocyclic compounds. For instance, its reactions with chloroacetone, benzaldehyde, and benzoquinone produce methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate, dimethyl 2,6-dicyclopropyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, and methyl 2-cyclopropyl-5-hydroxy-1-benzofuran-3-carboxylate, respectively (Pokhodylo, Matiichuk, & Obushak, 2010).

Crystal Structure Analysis

The compound is also significant in crystallography. For example, the crystal structure of related compounds like (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid has been analyzed to understand its molecular configuration (Liu et al., 2009).

Intermediate in Antibiotic Synthesis

It serves as a key intermediate in the synthesis of pharmaceuticals, such as premafloxacin, an antibiotic for veterinary use. This involves stereoselective processes and Michael addition reactions (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Synthesis of Pyrrole Derivatives

The compound is used to produce various pyrrole derivatives, which are important in medicinal chemistry. This includes the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and ethyl (2Z)-(4-cyano-5-oxopyrrolidin-2-ylidene)ethanoate (Dawadi & Lugtenburg, 2011).

Mo(CO)6-Mediated Ring Expansion

It plays a role in Mo(CO)6-mediated ring expansion methods for preparing methyl 4-oxo-1,4-dihydropyridine-3-carboxylates, offering a pathway to various nicotinates (Zanakhov, Galenko, Novikov, & Khlebnikov, 2022).

Future Directions

The potential uses of this compound would likely depend on its reactivity and any biological activity it might have. It could be a useful building block in the synthesis of more complex molecules, or it could have potential as a pharmaceutical or agrochemical, depending on its biological activity .

properties

IUPAC Name

methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-10-5-6(3-8(10)12)7(11)4-9(13)14-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMJPUZMQZBNIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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